(5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and a tetrahydrofuran-2-ylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-bromobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-methylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the chlorobenzylidene group, which can enhance its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H14ClNO2S2 |
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Molecular Weight |
339.9 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14ClNO2S2/c16-11-5-3-10(4-6-11)8-13-14(18)17(15(20)21-13)9-12-2-1-7-19-12/h3-6,8,12H,1-2,7,9H2/b13-8- |
InChI Key |
PANDWSGQYRFOLI-JYRVWZFOSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origin of Product |
United States |
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